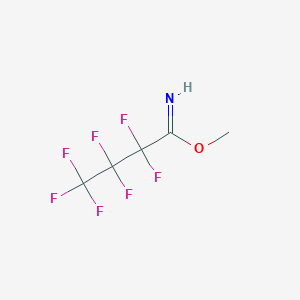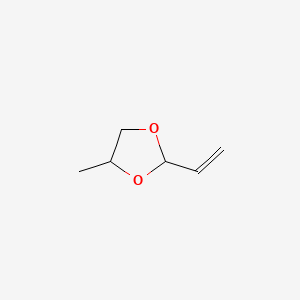
(2,4-Dihydroxyphenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dihydroxyphenyl)arsonic acid is an organoarsenic compound characterized by the presence of two hydroxyl groups and an arsonic acid group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dihydroxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound under controlled conditions . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the Bart and Bechamp reactions. These methods are optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
(2,4-Dihydroxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the arsonic acid group to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学研究应用
(2,4-Dihydroxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism of action of (2,4-Dihydroxyphenyl)arsonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
(2,4-Dihydroxyphenyl)arsonic acid can be compared with other similar compounds, such as:
Arsanilic acid: Another organoarsenic compound with similar properties but different applications.
Methylarsonic acid: Known for its use in agriculture and industry.
Phenylarsonic acid: Used in various chemical syntheses and industrial applications.
属性
CAS 编号 |
6269-96-1 |
|---|---|
分子式 |
C6H7AsO5 |
分子量 |
234.04 g/mol |
IUPAC 名称 |
(2,4-dihydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsO5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3,8-9H,(H2,10,11,12) |
InChI 键 |
IRNHKTKWGLKNNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


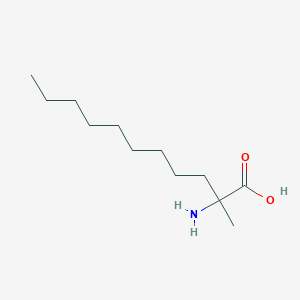
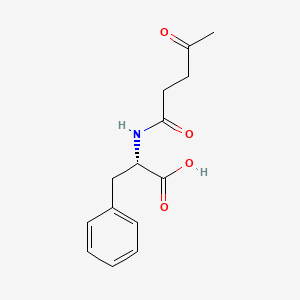
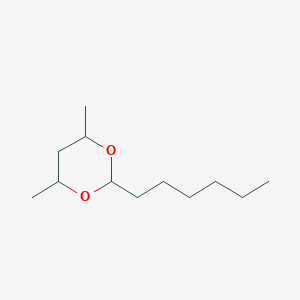
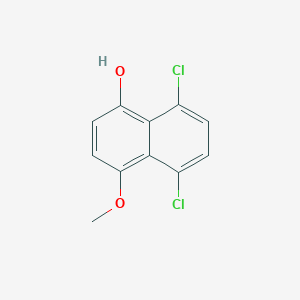
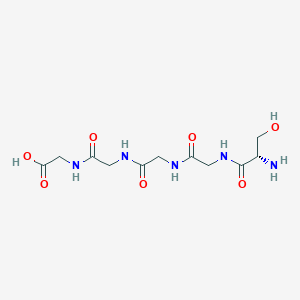
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
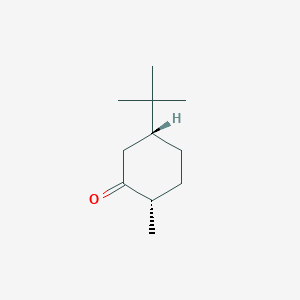


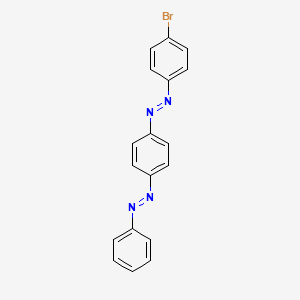
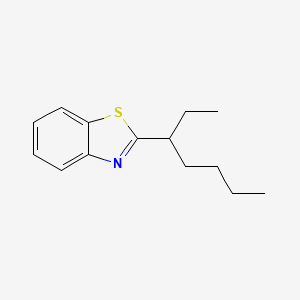
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
